(-)-Isopulegol

Catalog No.
S530958
CAS No.
89-79-2
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Isopulegol

CAS Number

89-79-2

Product Name

(-)-Isopulegol

IUPAC Name

(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1

InChI Key

ZYTMANIQRDEHIO-KXUCPTDWSA-N

SMILES

Array

solubility

slightly soluble in water; soluble in oils
miscible (in ethanol)

Synonyms

Isopulegol; AI3-02176; AI3 02176; AI302176

Canonical SMILES

CC1CCC(C(C1)O)C(=C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(=C)C

The exact mass of the compound (-)-Isopulegol is 154.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1263. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes - Supplementary Records. It belongs to the ontological category of p-menthane monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Isopulegol is a naturally occurring monoterpene alcohol valued for two primary reasons: its role as a critical chiral intermediate in the industrial synthesis of (-)-menthol and its direct use as a fragrance and cooling agent. As a key precursor, its stereochemical purity is paramount for achieving high yields of the desired (-)-menthol isomer, which is the most commercially significant of the eight possible menthol stereoisomers. This makes the selection of high-purity (-)-Isopulegol, instead of isomeric mixtures or related terpenes, a critical procurement decision for manufacturers in the pharmaceutical, food, and fragrance industries.

Substituting high-purity (-)-Isopulegol with a less-defined mixture of its stereoisomers (such as isoisopulegol, neoisopulegol, or the (+)-enantiomer) critically compromises the synthesis of (-)-menthol. Each stereoisomer of isopulegol hydrogenates to a different diastereomer of menthol (e.g., neomenthol, isomenthol). The presence of these undesired isomers results in significant yield losses of the target (-)-menthol and introduces complex, costly purification challenges to meet pharmaceutical or food-grade standards. In flavor and fragrance applications, isomeric impurities introduce off-notes, altering the desired minty, cooling sensory profile. Therefore, using a generic or mixed-isomer grade is not a viable cost-saving measure but a direct cause of process inefficiency and final product failure.

Precursor Suitability: Maximizes (-)-Menthol Yield by Minimizing Diastereomer Formation

The primary value of (-)-Isopulegol is its ability to be hydrogenated with high diastereoselectivity to the target (-)-menthol. Industrial processes using specific nickel-based catalysts can achieve near-quantitative conversion of (-)-Isopulegol with final product purity exceeding 99% (-)-menthol. In contrast, hydrogenating an impure mixture containing other isopulegol isomers, such as 18.1% neoisopulegol and 6.8% isoisopulegol, results in a final product mix containing up to 35.6% undesired menthol diastereomers, drastically reducing yield and requiring extensive purification.

Evidence DimensionDiastereomeric Purity of Final Menthol Product
Target Compound Data≥99% (-)-Menthol from high-purity (-)-Isopulegol
Comparator Or Baseline61.4% target menthol from a mixed-isomer isopulegol feed
Quantified DifferenceOver 35% reduction in undesired diastereomers, maximizing yield of the target product.
ConditionsCatalytic hydrogenation over nickel-based catalysts, representative of industrial processes.

Using stereochemically pure (-)-Isopulegol directly translates to higher process yield and significantly lower downstream purification costs for (-)-menthol production.

Processability Advantage: High Diastereoselectivity in Precursor Cyclization Step

The synthesis of (-)-Isopulegol itself from (+)-citronellal is a critical control point. While common Lewis acid catalysts like zinc bromide (ZnBr2) can achieve a diastereomeric ratio of 94:6 for (-)-isopulegol versus its other isomers, advanced organoaluminum catalysts can elevate this to an exceptional 99.7:0.3 ratio. This demonstrates that processes optimized for high-purity (-)-Isopulegol production exist and are central to efficient (-)-menthol manufacturing. Procuring material from such a process ensures the highest quality starting material, preventing the carry-over of isomeric impurities from the very first step.

Evidence DimensionDiastereoselectivity in (+)-Citronellal Cyclization
Target Compound Data99.7% selectivity for (-)-Isopulegol formation
Comparator Or Baseline94% selectivity using a standard ZnBr2 catalyst
Quantified DifferenceA >95% reduction in the formation of unwanted isopulegol isomers.
ConditionsLewis acid-catalyzed intramolecular ene reaction of (+)-citronellal.

This highlights the importance of the synthesis route; procuring (-)-Isopulegol with high diastereomeric purity prevents yield loss before the final hydrogenation even begins.

Sensory Profile Superiority: Defined Cooling Sensation without Off-Notes

(-)-Isopulegol is valued for its distinct minty, cooling, and herbal aroma. This specific sensory profile is critical for its direct use in flavor and fragrance formulations. Its stereoisomers possess different and often less desirable sensory characteristics. While direct quantitative odor threshold comparisons between all isomers are scarce in public literature, it is an established principle in olfaction that stereochemistry dictates receptor interaction and thus perceived scent. The use of mixed isomers, as found in lower-grade technical material, introduces a complex and inconsistent sensory profile, deviating from the clean, minty character expected from pure (-)-Isopulegol.

Evidence DimensionOdor Profile
Target Compound DataMinty, cooling, herbal, fresh
Comparator Or BaselineInconsistent, potentially harsh, or off-note profiles from isomeric mixtures
Quantified DifferenceNot quantitatively available in public sources, but qualitatively critical for application.
ConditionsSensory panel evaluation for flavor and fragrance applications.

For fragrance and flavor applications, purchasing the defined (-)-isomer ensures product consistency and avoids undesirable off-notes present in mixed-isomer substitutes.

Industrial-Scale Production of High-Purity (-)-Menthol

As the direct and stereochemically correct precursor, (-)-Isopulegol is the optimal choice for large-scale manufacturing of (-)-menthol for pharmaceutical (e.g., topical analgesics), oral care, and food applications where high purity (>99%) is a regulatory and quality requirement.

Formulation of High-Fidelity Mint Flavors and Cooling Fragrances

In applications where a consistent and clean minty profile is essential, such as in fine fragrances, cosmetics, and premium confectionary, the use of pure (-)-Isopulegol is non-negotiable. It provides a reliable cooling sensation and specific herbal notes without the unpredictable off-notes associated with isomeric mixtures.

Chiral Building Block in Asymmetric Synthesis

Beyond menthol, the defined stereocenters of (-)-Isopulegol make it a valuable starting material or chiral auxiliary for the synthesis of other complex molecules, such as specialty chemicals, natural products, and active pharmaceutical ingredients where precise stereochemical control is mandatory.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Solid
Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odou

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 Da

Monoisotopic Mass

154.135765193 Da

Boiling Point

216.00 to 218.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Density

0.904-0.913

Appearance

Solid powder

Melting Point

78 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3TH92O3BXN
NVG8YK55NL

GHS Hazard Statements

Aggregated GHS information provided by 1793 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1793 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1792 of 1793 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

50373-36-9
59905-53-2
89-79-2

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Chemical Product and Preparation Manufacturing
Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel-: ACTIVE

Dates

Last modified: 08-15-2023

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